molecular formula C17H18F3N5O2 B2832099 (5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2832099
M. Wt: 381.35 g/mol
InChI Key: UBMTZODMRPHSBC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IACS-8968 (S-enantiomer) is a chemical compound known for its dual inhibitory action on indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the metabolism of tryptophan, an essential amino acid. The compound has shown potential in various research fields, particularly in cancer research, due to its ability to modulate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACS-8968 (S-enantiomer) involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. The compound is often synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of IACS-8968 (S-enantiomer) is not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to accommodate industrial-scale equipment and processes. This would include the use of automated reactors, purification systems, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

IACS-8968 (S-enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

IACS-8968 (S-enantiomer) has several scientific research applications, including:

Mechanism of Action

IACS-8968 (S-enantiomer) exerts its effects by inhibiting the activity of IDO and TDO enzymes. These enzymes are responsible for the catabolism of tryptophan into kynurenine, a pathway that can suppress immune responses. By inhibiting these enzymes, IACS-8968 (S-enantiomer) can enhance immune responses against tumors, making it a promising candidate for cancer immunotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IACS-8968 (S-enantiomer) is unique due to its dual inhibitory action on both IDO and TDO, whereas many similar compounds target only one of these enzymes. This dual inhibition can provide a more comprehensive approach to modulating immune responses, particularly in cancer therapy .

Properties

IUPAC Name

(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMTZODMRPHSBC-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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